Ethyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2-(acetylsulfanyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2-(acetylsulfanyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetyloxy group, a methoxyphenyl group, an acetylsulfanyl group, and a dihydropyrimidine ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of Ethyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2-(acetylsulfanyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate can be achieved through multi-step organic reactions. One common method involves the Biginelli reaction, which is a three-component condensation reaction between an aldehyde, a β-keto ester, and urea or thiourea. The reaction is typically carried out in ethanol with hydrochloric acid as a catalyst . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using different solvents, catalysts, and reaction temperatures.
Chemical Reactions Analysis
Ethyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2-(acetylsulfanyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy or methoxy groups, leading to the formation of new derivatives with different functional groups.
Hydrolysis: The ester and acetyloxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to explore new chemical transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its potential biological activities, it is being investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and neurodegenerative disorders.
Industry: The compound can be used in the development of new materials, pharmaceuticals, and agrochemicals, contributing to advancements in these industries
Mechanism of Action
The mechanism of action of Ethyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2-(acetylsulfanyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can bind to the active sites of enzymes, inhibiting their activity and affecting metabolic pathways.
Receptor Binding: The compound may interact with cell surface or intracellular receptors, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Ethyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2-(acetylsulfanyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate can be compared with other similar compounds to highlight its uniqueness:
Ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: This compound shares a similar pyrimidine core but differs in the presence of a thiazole ring and a methoxybenzylidene group.
Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate: This compound has a pyrrole ring instead of a pyrimidine ring and lacks the acetylsulfanyl group.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound contains a methoxyphenyl group but differs significantly in its overall structure and functional groups.
Properties
Molecular Formula |
C19H22N2O6S |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
ethyl 4-(4-acetyloxy-3-methoxyphenyl)-2-acetylsulfanyl-6-methyl-1,4-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H22N2O6S/c1-6-26-18(24)16-10(2)20-19(28-12(4)23)21-17(16)13-7-8-14(27-11(3)22)15(9-13)25-5/h7-9,17H,6H2,1-5H3,(H,20,21) |
InChI Key |
WJKKGANSDWUKQR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=NC1C2=CC(=C(C=C2)OC(=O)C)OC)SC(=O)C)C |
Origin of Product |
United States |
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